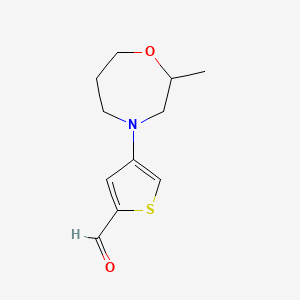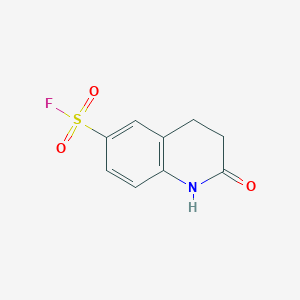![molecular formula C17H24F2N2O2 B13202889 tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate](/img/structure/B13202889.png)
tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclohexyl ring, and a difluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is functionalized with the desired substituents, including the amino and difluorophenyl groups.
Carbamate Formation: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate and the cyclohexyl intermediate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a more reduced state.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced difluorophenyl derivatives.
Substitution: Substituted carbamate derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with specific properties.
Biology:
- Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluorophenyl group may play a crucial role in enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate with similar protective group properties.
tert-Butyl N-(2-aminoethyl)carbamate: Another carbamate with an aminoethyl group instead of the cyclohexyl ring.
Uniqueness:
- The presence of the difluorophenyl group distinguishes tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate from other carbamates, potentially enhancing its biological activity and specificity.
- The cyclohexyl ring provides additional steric bulk, which can influence the compound’s reactivity and interactions with molecular targets.
Propriétés
Formule moléculaire |
C17H24F2N2O2 |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
tert-butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C17H24F2N2O2/c1-17(2,3)23-16(22)21-12-6-4-5-10(7-12)13-8-11(18)9-14(19)15(13)20/h8-10,12H,4-7,20H2,1-3H3,(H,21,22) |
Clé InChI |
CPUSBZGKDHDOGR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCC(C1)C2=C(C(=CC(=C2)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


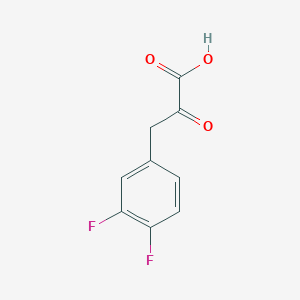
![3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B13202821.png)
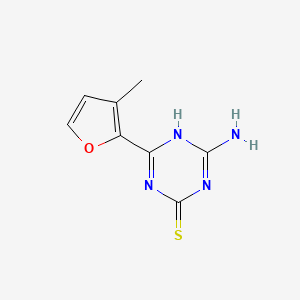

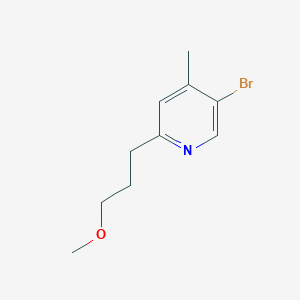
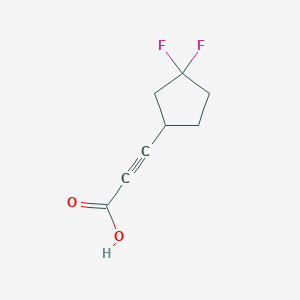
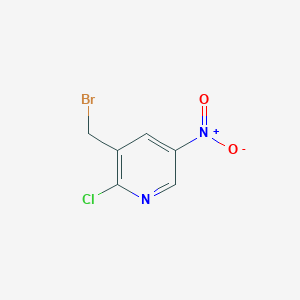
![3-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13202853.png)

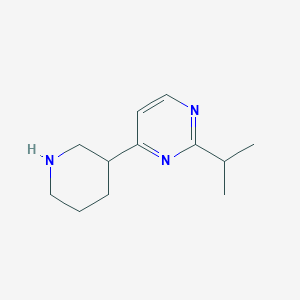
![3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol](/img/structure/B13202860.png)
